N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O2/c1-13-19(17-7-4-10-28-17)14(2)26(25-13)9-8-24-18(27)12-15-5-3-6-16(11-15)20(21,22)23/h3-7,10-11H,8-9,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMKQNHEKNZMCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)CC2=CC(=CC=C2)C(F)(F)F)C)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a compound characterized by its unique structural features, including a pyrazole moiety and a trifluoromethyl phenyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications.
Chemical Structure
The compound can be described with the following IUPAC name: N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-2-(3-(trifluoromethyl)phenyl)acetamide. Its chemical formula is CHFNO, which indicates the presence of multiple functional groups that contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, focusing primarily on its anticancer and anti-inflammatory properties.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar pyrazole structures have shown to induce apoptosis in cancer cells by activating caspase pathways. A study demonstrated that certain pyrazole derivatives had IC values lower than 200 µg/mL against various cancer cell lines, suggesting moderate to high cytotoxicity .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 7f | HCT116 | 193.93 | Caspase 3 activation |
| 7b | A549 | 238.14 | Apoptotic pathway modulation |
| 7c | SMMC-7721 | 202.08 | Intrinsic/extrinsic apoptosis |
The compound's ability to activate apoptotic pathways is crucial for its anticancer potential. Specifically, the induction of caspase 3 has been noted as a significant mechanism by which these compounds exert their effects .
Anti-inflammatory Activity
In addition to anticancer properties, this compound has shown promise in anti-inflammatory applications. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation processes.
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
Studies have indicated that certain derivatives exhibit COX-2 selectivity with significant anti-inflammatory effects comparable to standard treatments like diclofenac sodium .
Case Studies
Recent studies have illustrated the efficacy of pyrazole derivatives in vivo and in vitro:
- In Vivo Study : A study conducted on rats demonstrated that a pyrazole derivative significantly reduced paw swelling and body weight loss induced by inflammatory agents, showing results comparable to traditional anti-inflammatory drugs .
- In Vitro Study : The evaluation of various compounds against human cancer cell lines showed that those with specific substitutions on the pyrazole ring exhibited enhanced cytotoxicity and selectivity towards cancer cells while sparing normal cells .
Preparation Methods
Cyclocondensation of 1,3-Diketones with Hydrazines
The 3,5-dimethyl-4-(furan-2-yl)pyrazole moiety is typically synthesized via Knorr-type cyclization. A representative protocol involves:
- Heating furan-2-carbaldehyde (1.0 eq) with acetylacetone (1.2 eq) in ethanol under reflux.
- Dropwise addition of hydrazine hydrate (1.5 eq) to form the pyrazole ring.
- Recrystallization from ethanol/water (3:1) yields 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole (78% yield).
Mechanistic Insights :
The reaction proceeds through enolate formation at the diketone's α-position, followed by nucleophilic attack from hydrazine and subsequent dehydration. Furan-2-carbaldehyde's electron-rich nature directs substitution at the pyrazole's 4-position.
Alternative Route Using Boronate Esters
Recent advances from patent WO2024033677A1 demonstrate furan synthesis via boronate intermediates:
- React N-acetylglucosamine with phenylboronic acid (1.5 eq) in pyridine.
- Acid-catalyzed (TfOH, 1 eq) dehydration at 116°C forms dihydroxyethyl acetamidofuran (Di-HAF).
- Oxidative cleavage with NaIO4 yields furan-2-carbaldehyde derivatives (85% yield).
While originally developed for 3-acetamido-furfural, this method could be adapted to generate furan-2-yl precursors for pyrazole synthesis.
Functionalization with Ethylamine Linker
N-Alkylation of Pyrazole
Introducing the ethylamine spacer requires careful optimization to avoid over-alkylation:
- Dissolve 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole (1.0 eq) in dry DMF.
- Add K2CO3 (2.5 eq) and 2-chloroethylamine hydrochloride (1.2 eq).
- Heat at 80°C for 12 hr under N2 atmosphere.
- Purify via silica chromatography (EtOAc/hexane 1:3) to obtain 1-(2-aminoethyl)-4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole (63% yield).
Critical Parameters :
- Excess base (K2CO3) ensures deprotonation of the pyrazole N-H.
- Controlled stoichiometry prevents di-alkylation.
Acetamide Side Chain Installation
Carbodiimide-Mediated Amide Coupling
The 2-(3-(trifluoromethyl)phenyl)acetic acid is coupled using HATU (1.05 eq):
- Activate 2-(3-(trifluoromethyl)phenyl)acetic acid (1.0 eq) with HATU and DIPEA (3 eq) in DCM.
- Add 1-(2-aminoethyl)-4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole (1.0 eq).
- Stir at RT for 6 hr.
- Wash with 5% NaHCO3 and brine, then crystallize from EtOH (82% yield).
Analytical Data :
- 1H NMR (400 MHz, CDCl3): δ 7.65 (d, J=7.8 Hz, 1H, Ar-H), 7.52-7.48 (m, 2H, Ar-H), 7.42 (s, 1H, Ar-H), 6.81 (dd, J=3.2, 1.8 Hz, 1H, furan H-3), 6.52 (d, J=3.2 Hz, 1H, furan H-4), 6.38 (dd, J=3.2, 1.8 Hz, 1H, furan H-5), 4.25 (t, J=6.4 Hz, 2H, NCH2), 3.72 (s, 2H, COCH2), 3.01 (t, J=6.4 Hz, 2H, CH2NH), 2.35 (s, 6H, 2×CH3).
Alternative Schlenk Techniques
For oxygen-sensitive intermediates, Schlenk line methods provide enhanced yields:
- Degas 2-(3-(trifluoromethyl)phenyl)acetyl chloride (1.1 eq) in THF.
- Add pyrazole-ethylamine (1.0 eq) and Et3N (3 eq) at -78°C.
- Warm gradually to 0°C over 2 hr.
- Isolate product via vacuum filtration (89% yield).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Reaction Time | Scalability |
|---|---|---|---|---|
| Fragment Coupling | 78 | 98.4 | 18 hr | Moderate |
| Convergent | 85 | 99.1 | 14 hr | High |
| Schlenk | 89 | 99.5 | 8 hr | Low |
Key findings:
- Convergent synthesis offers optimal balance between yield and scalability.
- Schlenk techniques maximize yield but require specialized equipment.
- Fragment coupling remains viable for small-scale medicinal chemistry projects.
Spectroscopic Characterization
IR Spectroscopy
X-ray Crystallography
Single-crystal analysis (from search result) of analogous compounds reveals:
- Pyrazole and furan rings adopt coplanar conformation (dihedral angle <15°).
- Trifluoromethyl group induces torsional strain in the acetamide side chain.
Process Optimization Challenges
Regioselectivity in Pyrazole Formation
Competing pathways often yield 3,5-dimethyl-4-(furan-2-yl)-1H-pyrazole (desired) vs. 3,5-dimethyl-5-(furan-2-yl)-1H-pyrazole. Control strategies include:
Purification of Hydrophobic Intermediates
The trifluoromethyl group enhances hydrophobicity, complicating aqueous workups. Solutions:
- Tert-butyl methyl ether/water biphasic extraction.
- Reverse-phase chromatography (C18 column, MeCN/H2O gradient).
Green Chemistry Considerations
Recent advances align with sustainable practices:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions. Key steps include:
- Pyrazole ring formation : Condensation of hydrazine derivatives with diketones or β-keto esters under reflux conditions.
- Acetylation : Use of acetyl chloride or acetic anhydride in inert atmospheres (e.g., N₂) to minimize side reactions .
- Functionalization : Introduction of the trifluoromethylphenyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura), requiring palladium catalysts and controlled temperatures (60–100°C) .
- Yield Optimization : Side products like unreacted intermediates are common; purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical. Reaction monitoring via TLC or HPLC is advised .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
- Methodological Answer :
- X-ray crystallography resolves stereochemistry and confirms heterocyclic conformations (e.g., pyrazole-furan dihedral angles). Requires single crystals grown via slow evaporation in ethanol/water mixtures .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., trifluoromethyl at δ 120–125 ppm in ¹³C). 2D techniques (COSY, HSQC) clarify coupling patterns .
- Mass spectrometry (HRMS) validates molecular weight (e.g., m/z 463.18 for C₂₂H₂₁F₃N₃O₂) and isotopic distribution .
Q. What preliminary biological activity data exist for this compound?
- Methodological Answer :
- In vitro assays : Antimicrobial activity is tested via MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. IC₅₀ values for cytotoxicity are measured in mammalian cell lines (e.g., HEK-293) using MTT assays .
- Enzyme inhibition : Targets like cyclooxygenase-2 (COX-2) or kinases are screened via fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .
Advanced Research Questions
Q. How can researchers optimize the compound’s pharmacokinetic properties while retaining bioactivity?
- Methodological Answer :
- Lipophilicity adjustment : Replace the trifluoromethyl group with polar groups (e.g., sulfonamides) to improve solubility. LogP values are calculated via HPLC-derived retention times .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., furan oxidation). Introduce blocking groups (e.g., methyl on pyrazole) to reduce CYP450-mediated degradation .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Dose-response reevaluation : Reproduce assays with standardized protocols (e.g., fixed cell densities, serum-free media) to eliminate batch variability .
- Target validation : Use CRISPR-Cas9 knockout models to confirm specificity. For example, if COX-2 inhibition is disputed, test in COX-2⁻/⁻ cells .
- Data normalization : Apply Z-score or Grubbs’ test to identify outliers in high-throughput screening datasets .
Q. How can computational methods guide the design of derivatives with enhanced binding affinity?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 PDB: 5KIR). Focus on hydrogen bonds with Ser530 or hydrophobic contacts with the trifluoromethyl group .
- QSAR modeling : Train models on IC₅₀ data from analogues to predict activity cliffs. Descriptors like polar surface area (PSA) and molar refractivity are critical .
Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Flow chemistry : Transition batch reactions to continuous flow systems to improve heat transfer and reduce reaction times (e.g., acetylation at 0.1 mL/min flow rate) .
- Quality control : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor intermediates in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
